molecular formula C34H28BrF3N4O3 B11674757 N-[3,5-bis(2-methylphenoxy)phenyl]-3-bromo-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

N-[3,5-bis(2-methylphenoxy)phenyl]-3-bromo-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11674757
M. Wt: 677.5 g/mol
InChI Key: VEENJSZMIRFWTE-UHFFFAOYSA-N
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Description

N-[3,5-bis(2-methylphenoxy)phenyl]-3-bromo-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that includes multiple aromatic rings, a bromine atom, and a trifluoromethyl group

Preparation Methods

The synthesis of N-[3,5-bis(2-methylphenoxy)phenyl]-3-bromo-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization with various substituents. The reaction conditions typically involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

N-[3,5-bis(2-methylphenoxy)phenyl]-3-bromo-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple aromatic rings and functional groups allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar compounds include those with pyrazolo[1,5-a]pyrimidine cores and various substituents. For example:

Properties

Molecular Formula

C34H28BrF3N4O3

Molecular Weight

677.5 g/mol

IUPAC Name

N-[3,5-bis(2-methylphenoxy)phenyl]-3-bromo-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C34H28BrF3N4O3/c1-20-10-6-8-14-27(20)44-24-16-23(17-25(18-24)45-28-15-9-7-11-21(28)2)39-33(43)31-30(35)32-40-26(22-12-4-3-5-13-22)19-29(34(36,37)38)42(32)41-31/h3-18,26,29,40H,19H2,1-2H3,(H,39,43)

InChI Key

VEENJSZMIRFWTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=CC(=CC(=C2)NC(=O)C3=NN4C(CC(NC4=C3Br)C5=CC=CC=C5)C(F)(F)F)OC6=CC=CC=C6C

Origin of Product

United States

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